![molecular formula C11H11ClN4S B14021099 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine CAS No. 33175-11-0](/img/structure/B14021099.png)
5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a diazenyl group (N=N) attached to a chlorinated methylphenyl ring and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine typically involves the following steps:
Diazotization: The starting material, 2-chloro-6-methylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methyl-1,3-thiazol-2-amine under basic conditions to form the desired azo compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, leading to the formation of amines.
Aplicaciones Científicas De Investigación
5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts vivid colors
Mecanismo De Acción
The mechanism of action of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a chlorinated methylphenyl ring and a thiazole ring, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
33175-11-0 |
|---|---|
Fórmula molecular |
C11H11ClN4S |
Peso molecular |
266.75 g/mol |
Nombre IUPAC |
5-[(2-chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11ClN4S/c1-6-4-3-5-8(12)9(6)15-16-10-7(2)14-11(13)17-10/h3-5H,1-2H3,(H2,13,14) |
Clave InChI |
VHZMQIYOUBRZGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N=NC2=C(N=C(S2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)

![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
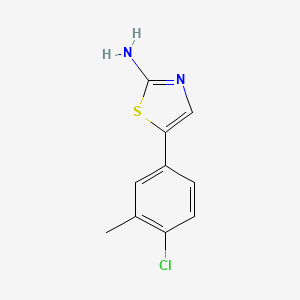

![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
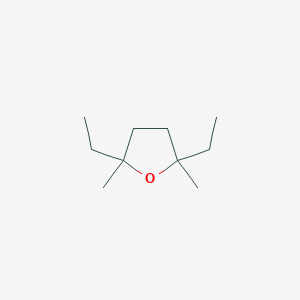
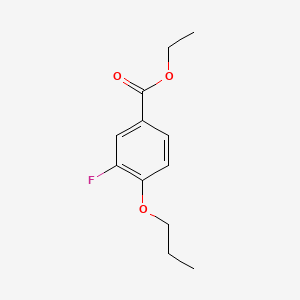
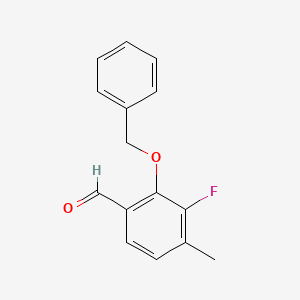
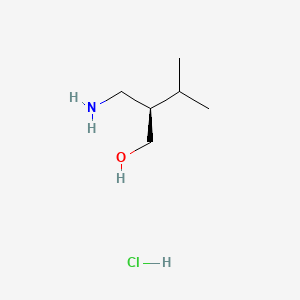
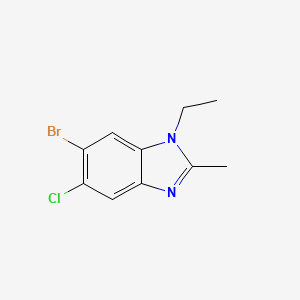
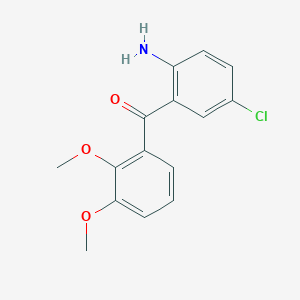

![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
